6-(Isopentyloxy)hexane-1-sulfonyl chloride
Description
6-(Isopentyloxy)hexane-1-sulfonyl chloride (CAS 1342529-27-4) is a sulfonyl chloride derivative featuring a branched isopentyloxy (3-methylbutoxy) group attached to a hexane backbone. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, which are critical in pharmaceutical and polymer chemistry . Its structure combines a sulfonyl chloride (–SO₂Cl) functional group, known for high electrophilicity, with a hydrophobic branched alkoxy chain.
Properties
Molecular Formula |
C11H23ClO3S |
|---|---|
Molecular Weight |
270.82 g/mol |
IUPAC Name |
6-(3-methylbutoxy)hexane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO3S/c1-11(2)7-9-15-8-5-3-4-6-10-16(12,13)14/h11H,3-10H2,1-2H3 |
InChI Key |
QTJYSTUQWFYCKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOCCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
6-(Isopentyloxy)hexane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of isopentanol with hexyl bromide, followed by sulfonylation. The sulfonylation step typically involves the use of reagents such as thionyl chloride (SOCl2) or chlorosulfonic acid (HSO3Cl) under controlled conditions . Another method involves the direct oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents like hydrogen peroxide (H2O2) and zirconium tetrachloride (ZrCl4) .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Isopentyloxy)hexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates under specific conditions.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinic acids or sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, zirconium tetrachloride
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, sulfonic acids, and sulfinic acids .
Scientific Research Applications
6-(Isopentyloxy)hexane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Isopentyloxy)hexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their function and activity .
Comparison with Similar Compounds
Research Findings and Implications
- Steric vs. Electronic Effects : Branched alkoxy groups (e.g., isopentyloxy) prioritize steric modulation, whereas aromatic substituents (e.g., benzyloxy) introduce electronic effects. This distinction guides compound selection for target applications .
- Synthetic Optimization : The sec-butoxy analog’s shorter chain may offer a balance between reactivity and solubility, warranting further study for high-throughput syntheses .
Biological Activity
6-(Isopentyloxy)hexane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention due to its potential biological activities. Sulfonyl chlorides are known for their reactivity and utility in organic synthesis, particularly in the formation of sulfonamides, which exhibit various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Weight : 250.83 g/mol
- Functional Groups : Alkoxy group (isopentyloxy) and sulfonyl chloride.
The biological activity of this compound is primarily attributed to its sulfonyl chloride moiety, which can undergo nucleophilic substitution reactions. This reactivity allows it to interact with various biological targets, including enzymes and receptors.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Antimicrobial Activity : Preliminary studies suggest that sulfonyl chlorides can exhibit antimicrobial properties by disrupting bacterial cell wall synthesis.
Biological Activity Overview
Research on the biological activity of this compound is still emerging. However, several studies have highlighted its potential applications:
Antimicrobial Activity
A study investigated the antimicrobial effects of various sulfonyl chlorides, including derivatives similar to this compound. The results indicated that these compounds could inhibit the growth of several bacterial strains, suggesting potential for use in treating infections .
Anticancer Potential
Sulfonyl chlorides have been explored for their anticancer properties. Compounds with similar structures have shown promise in inducing apoptosis in cancer cells by targeting specific signaling pathways .
Research Findings and Case Studies
Several case studies and experimental findings have been documented regarding the biological activity of sulfonyl chlorides:
Q & A
Q. What synthetic methodologies are recommended for preparing 6-(Isopentyloxy)hexane-1-sulfonyl chloride with high purity?
To achieve high purity, the synthesis typically involves sulfonylation of the corresponding alcohol intermediate. Key steps include:
- Reaction conditions : Use dry solvents (e.g., dichloromethane) and inert atmospheres to minimize hydrolysis of the sulfonyl chloride group.
- Purification : Column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate) is effective for isolating the product .
- Characterization : Confirm purity via ¹H NMR (e.g., integration of isopentyloxy protons at δ ~3.4–3.6 ppm) and LCMS (to verify molecular ion peaks) .
Q. How can researchers validate the structural integrity of this compound?
- Spectroscopic analysis :
- ¹H NMR : Look for distinct signals corresponding to the isopentyloxy group (e.g., CH2O at δ ~3.4–3.6 ppm) and sulfonyl chloride protons (if resolvable).
- Elemental analysis : Compare calculated vs. observed C, H, N, and S content to confirm stoichiometry .
- Reactivity testing : Perform a controlled reaction with a primary amine (e.g., benzylamine) to form a sulfonamide derivative, confirming functionality via IR (S=O stretching at ~1350–1150 cm⁻¹) .
Advanced Research Questions
Q. What competing reaction pathways may occur during nucleophilic substitution of this compound, and how can they be controlled?
- Competing pathways :
- Hydrolysis : The sulfonyl chloride group is prone to hydrolysis in aqueous conditions, forming sulfonic acid derivatives.
- Over-alkylation : Excess nucleophiles (e.g., amines) may lead to bis-sulfonamide formation.
- Mitigation strategies :
- Use aprotic solvents (e.g., THF or DCM) and strictly anhydrous conditions to suppress hydrolysis .
- Employ stoichiometric control of nucleophiles and monitor reaction progress via TLC or in-situ FTIR .
Q. How does the isopentyloxy group influence the compound’s reactivity compared to other alkoxy-substituted sulfonyl chlorides?
- Steric effects : The branched isopentyloxy group increases steric hindrance around the sulfonyl chloride, potentially slowing nucleophilic substitution compared to linear alkoxy analogs (e.g., hexyloxy derivatives) .
- Electronic effects : The ether oxygen may donate electron density to the sulfonyl group, slightly reducing electrophilicity. Comparative kinetic studies using amines (e.g., aniline vs. cyclohexylamine) can quantify these effects .
Q. What strategies are effective for stabilizing this compound during long-term storage?
- Storage conditions :
- Store under inert gas (argon) at –20°C to prevent moisture ingress and thermal degradation.
- Use desiccants (e.g., molecular sieves) in sealed containers.
- Stability monitoring : Periodically assess purity via ¹H NMR (check for hydrolysis byproducts like sulfonic acid) and Karl Fischer titration (to detect moisture) .
Q. How can researchers resolve discrepancies in reactivity data between this compound and its structural analogs?
- Systematic analysis :
- Compare reaction rates under identical conditions (solvent, temperature, nucleophile concentration).
- Use computational modeling (e.g., DFT calculations) to evaluate electronic and steric contributions to reactivity differences .
- Validate hypotheses with controlled experiments (e.g., substituting isopentyloxy with methoxy groups) .
Methodological Considerations
Q. What experimental protocols are recommended for studying the oxidation/reduction behavior of this compound?
- Oxidation : Treat with H₂O₂ or KMnO₄ in acidic media to convert the sulfonyl chloride to sulfonic acid. Monitor via TLC (increased polarity) and IR (broad O–H stretch at ~2500–3000 cm⁻¹) .
- Reduction : Use LiAlH₄ to reduce the sulfonyl chloride to sulfhydryl derivatives. Confirm via ¹H NMR (disappearance of S=O signals) and Ellman’s assay for thiol quantification .
Q. How can researchers design kinetic studies to evaluate the nucleophilic substitution kinetics of this compound?
- Pseudo-first-order conditions : Use excess nucleophile (e.g., 10:1 amine-to-sulfonyl chloride ratio).
- Monitoring methods :
- In-situ NMR : Track consumption of sulfonyl chloride protons.
- UV-Vis spectroscopy : Measure absorbance changes if chromogenic nucleophiles (e.g., p-nitroaniline) are used .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
